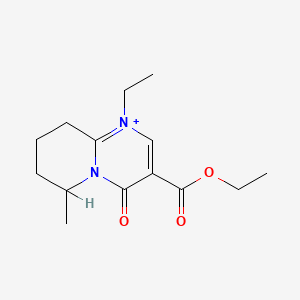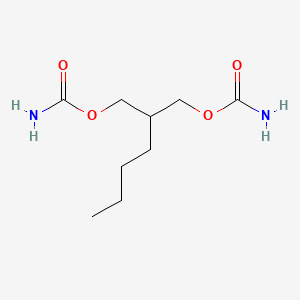
1,3-Propanediol, 2-butyl-, dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-butyl-, dicarbamate is a chemical compound known for its pharmacological properties. It is a centrally acting agent that has been studied for its potential hypotensive effects, meaning it can lower blood pressure by acting on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-butyl-, dicarbamate involves the reaction of 1,3-propanediol with butyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-butyl-, dicarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Propanediol, 2-butyl-, dicarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis.
Biology: The compound is studied for its potential effects on biological systems.
Medicine: It has been investigated for its hypotensive properties and potential use in treating hypertension.
Industry: The compound is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-butyl-, dicarbamate involves its interaction with the central nervous system. It acts on the brain stem vasomotor centers to produce a hypotensive effect. This action is achieved by reducing vascular peripheral resistance without altering cardiac output .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-propyl-1,3-propanediol: Known for its sedative and muscle relaxant effects.
Meprobamate: A related compound with similar pharmacological properties.
Uniqueness
1,3-Propanediol, 2-butyl-, dicarbamate is unique in its specific interaction with the central nervous system to lower blood pressure without significant side effects on the autonomic nervous system .
Properties
CAS No. |
25451-12-1 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(carbamoyloxymethyl)hexyl carbamate |
InChI |
InChI=1S/C9H18N2O4/c1-2-3-4-7(5-14-8(10)12)6-15-9(11)13/h7H,2-6H2,1H3,(H2,10,12)(H2,11,13) |
InChI Key |
XYVDBMJJKIAKIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


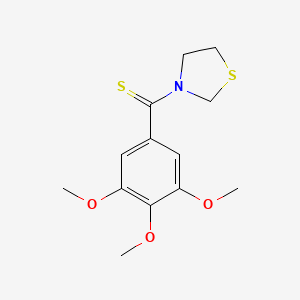
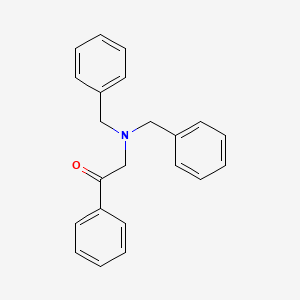

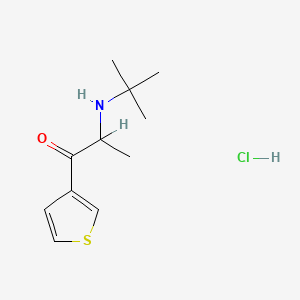
![4-[(e)-(2-Amino-4,6-dimethylpyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B14690204.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-(propan-2-yl)phenol](/img/structure/B14690231.png)
![4,6-dibromo-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole](/img/structure/B14690237.png)

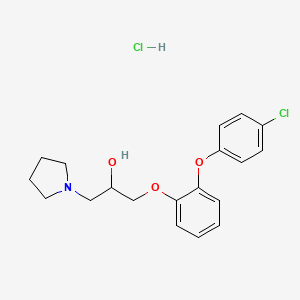
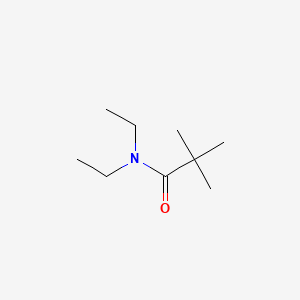

![4,18-dioxa-9,14,23,28-tetrazaheptacyclo[15.11.0.03,15.05,13.07,11.019,27.021,25]octacosa-1(28),2,5(13),6,11,14,16,19(27),20,25-decaene-8,10,22,24-tetrone](/img/structure/B14690267.png)
